2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 2121513-82-2. It has a molecular weight of 219.96 . The IUPAC name for this compound is 2-(hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Catalyst for Dehydrative Condensation
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid and its derivatives have been utilized as effective catalysts in chemical reactions. For example, derivatives of phenylboronic acid have catalyzed the dehydrative condensation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. The ortho-substituent of boronic acid plays a crucial role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Antimicrobial Activity
5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and shown to exhibit antimicrobial activity. The presence of an electron-withdrawing substituent results in increased acidity and considerable antimicrobial action against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. Docking studies suggest a possible mechanism involving the blocking of the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms (Adamczyk-Woźniak et al., 2020).
Enhancing Optical Modulation
Phenylboronic acids have been conjugated to polymers for enhancing optical modulation. This application demonstrates the capacity for saccharide recognition via the quenching of near-infrared fluorescence in response to saccharide binding. The structure of phenylboronic acid significantly influences the photoluminescence quantum yield, offering potential in the development of advanced optical materials (Mu et al., 2012).
Drug Delivery Systems
Derivatives of phenylboronic acid, including this compound, have found applications in the development of responsive drug delivery systems. These systems can respond to specific stimuli such as glucose or lactic acid, enabling controlled release of therapeutic agents. The synthesis and self-assembly of biocompatible and biodegradable block copolymer micelles utilizing phenylboronic esters as linkages exemplify this application (Vrbata & Uchman, 2018).
Glycoconjugate Recognition
Ortho-hydroxymethylphenylboronic acids, including similar compounds, have been highlighted for their superior ability to complex with glycopyranosides efficiently in neutral water. This feature opens avenues for the selective recognition of cell-surface glycoconjugates, contributing to advancements in diagnostic and therapeutic applications (Dowlut & Hall, 2006).
Safety and Hazards
Properties
IUPAC Name |
[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXBTLEDCBQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695561 | |
Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-82-2, 174671-50-2 | |
Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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